

An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(3-Chlorophenoxy)azetidine

Cat. No.: B1358438

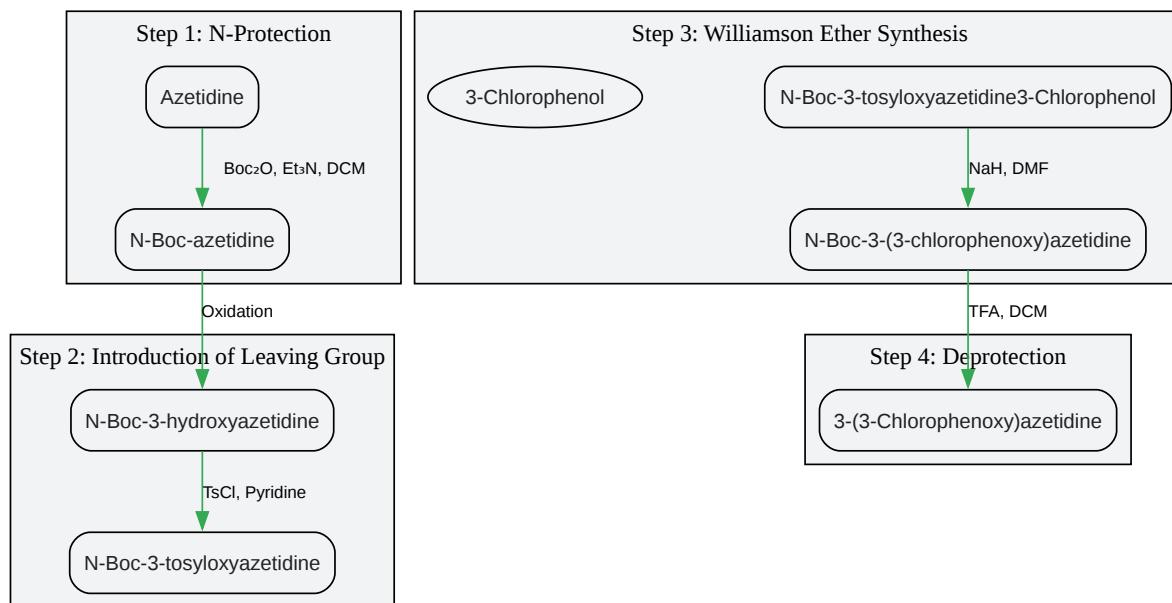
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(3-Chlorophenoxy)azetidine**, a heterocyclic compound of interest in medicinal chemistry. This document covers its chemical identifiers, potential synthetic routes, and predicted biological activities based on related compounds, offering a valuable resource for researchers exploring its therapeutic potential.

Chemical Identifiers and Properties

3-(3-Chlorophenoxy)azetidine is a small molecule featuring a central azetidine ring linked to a 3-chlorophenoxy group. Its core identifiers and physicochemical properties are summarized below.


Identifier	Value	Source
CAS Number	868833-95-8	[1]
Molecular Formula	C ₉ H ₁₀ ClNO	[2]
Molecular Weight	183.64 g/mol	[2]
IUPAC Name	3-(3-chlorophenoxy)azetidine	[2]
Canonical SMILES	C1C(OC2=CC=CC(Cl)=C2)NC 1	[2]
InChI Key	NVLWTXWRIFYFW- UHFFFAOYSA-N	[2]
Predicted XlogP	2.4	[2]

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **3-(3-Chlorophenoxy)azetidine** is not extensively detailed in the literature, a general and plausible route can be adapted from established methods for the synthesis of 3-aryloxyazetidines. The following protocol is a representative example based on a Williamson ether synthesis approach.

2.1. Proposed Synthesis of **3-(3-Chlorophenoxy)azetidine**

The synthesis can be envisioned in two main steps: protection of the azetidine nitrogen, followed by nucleophilic substitution with 3-chlorophenol, and subsequent deprotection.

[Click to download full resolution via product page](#)

Figure 1: Proposed Synthetic Pathway for **3-(3-Chlorophenoxy)azetidine**.

2.1.1. Experimental Protocol: Synthesis of N-Boc-**3-(3-chlorophenoxy)azetidine**

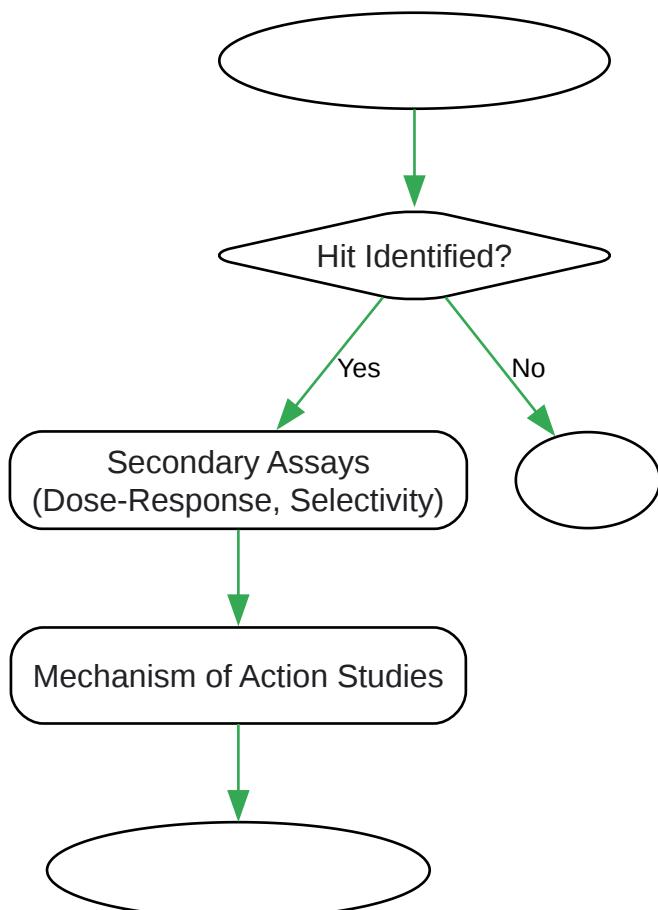
- Materials: 1-Boc-3-hydroxyazetidine, Sodium hydride (NaH, 60% dispersion in mineral oil), 3-Chlorophenol, Anhydrous Dimethylformamide (DMF).
- Procedure:
 - To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 3-chlorophenol (1.1 eq) in anhydrous DMF dropwise.
 - Allow the mixture to stir at room temperature for 30 minutes.

- Add a solution of 1-Boc-3-tosyloxyazetidine (1.0 eq) in anhydrous DMF.
- Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain **N-Boc-3-(3-chlorophenoxy)azetidine**.

2.1.2. Experimental Protocol: Deprotection to yield **3-(3-Chlorophenoxy)azetidine**

- Materials: **N-Boc-3-(3-chlorophenoxy)azetidine**, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
 - Dissolve the purified **N-Boc-3-(3-chlorophenoxy)azetidine** in DCM.
 - Add TFA (10 eq) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature and monitor by TLC.
 - Upon completion, concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the aqueous layer with DCM (3x).
 - Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield **3-(3-Chlorophenoxy)azetidine**.

Potential Biological Activities and Screening Protocols


While no specific biological data for **3-(3-Chlorophenoxy)azetidine** has been reported, the azetidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally related molecules, several potential therapeutic areas can be proposed for investigation.

3.1. Predicted Biological Targets

Potential Biological Target	Rationale based on Analogous Compounds
GABA Transporters (GATs)	Azetidine derivatives have shown inhibitory activity against GABA uptake, suggesting potential applications in neurological disorders like epilepsy.[3][4]
Nicotinic Acetylcholine Receptors (nAChRs)	Certain 3-substituted azetidines are potent and selective ligands for nAChR subtypes, indicating a possible role in CNS disorders.[5]
Bacterial Cell Wall Synthesis	The azetidine ring is a core component of β -lactam antibiotics.[6] Analogs have shown potent bactericidal activity against multidrug-resistant <i>Mycobacterium tuberculosis</i> by inhibiting mycolate assembly.[7]
Tubulin Polymerization	Azetidine-containing compounds have been developed as analogs of combretastatin A-4, a potent microtubule-disrupting agent, showing significant anticancer activity.[8][9][10]
Signal Transducer and Activator of Transcription 3 (STAT3)	Novel azetidine-based compounds have been identified as irreversible inhibitors of STAT3 activation, a key pathway in many cancers.[9]

3.2. Recommended In Vitro Screening Protocols

To evaluate the potential biological activities of **3-(3-Chlorophenoxy)azetidine**, a tiered screening approach is recommended.

[Click to download full resolution via product page](#)

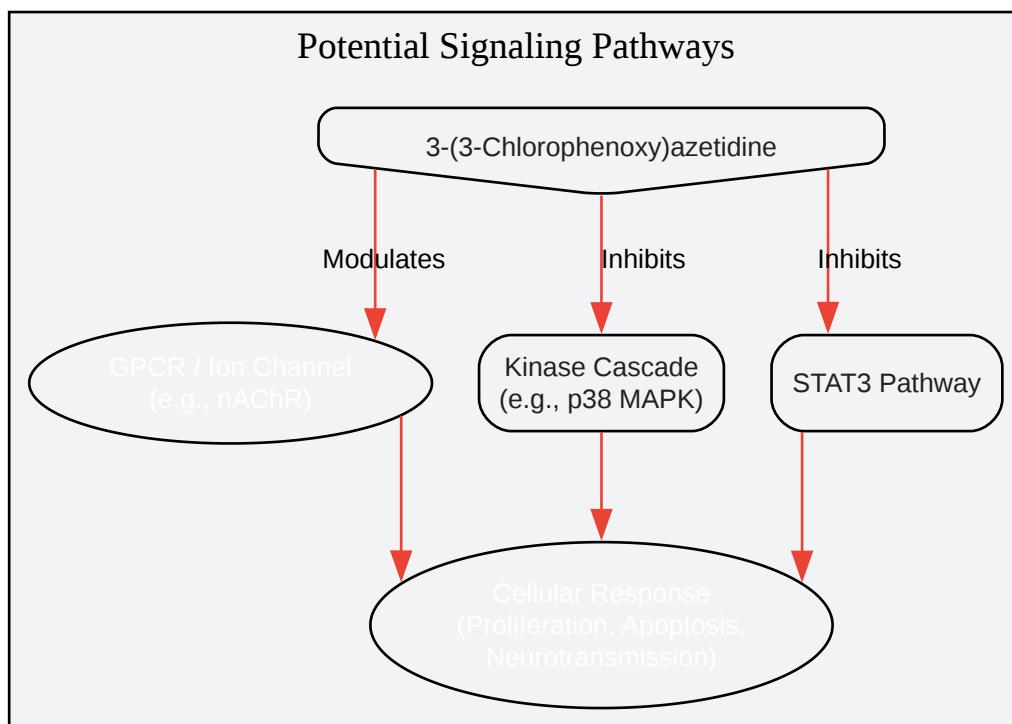
Figure 2: General Experimental Workflow for Biological Screening.

3.2.1. Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

- Objective: To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
- Materials: Mueller-Hinton agar, bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*), sterile cork borer, standard antibiotic (e.g., Ciprofloxacin).
- Procedure:

- Prepare and pour sterile Mueller-Hinton agar into petri dishes.
- Once solidified, inoculate the agar surface uniformly with the test bacterial strain.
- Create wells (6 mm diameter) in the agar using a sterile cork borer.
- Add a defined concentration of **3-(3-Chlorophenoxy)azetidine** dissolved in a suitable solvent (e.g., DMSO) to the wells.
- Use the solvent as a negative control and a standard antibiotic as a positive control.
- Incubate the plates at 37 °C for 24 hours.
- Measure the diameter of the zone of inhibition around each well.[\[11\]](#)

3.2.2. In Vitro Cytotoxicity Assay (MTT Assay)


- Objective: To determine the cytotoxic effect on cancer cell lines.
- Materials: Human cancer cell lines (e.g., MCF-7, A549), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution.
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **3-(3-Chlorophenoxy)azetidine** for 48-72 hours.
 - Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
 - Add a solubilization solution to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

3.2.3. GABA Uptake Inhibition Assay

- Objective: To evaluate the inhibitory effect on GABA transporters.
- Materials: Cell line expressing a specific GABA transporter (e.g., GAT-1), radiolabeled GABA ($[^3\text{H}]$ GABA), scintillation cocktail.
- Procedure:
 - Culture the cells in appropriate plates.
 - Pre-incubate the cells with various concentrations of **3-(3-Chlorophenoxy)azetidine**.
 - Initiate GABA uptake by adding a mixture of $[^3\text{H}]$ GABA and unlabeled GABA.
 - Terminate the uptake by washing with ice-cold buffer.
 - Lyse the cells and measure the radioactivity using a scintillation counter.
 - Calculate the percentage of inhibition and determine the IC_{50} value.[\[3\]](#)

Potential Signaling Pathways

Based on the activities of related azetidine compounds, **3-(3-Chlorophenoxy)azetidine** could potentially modulate several key signaling pathways. Further investigation is required to elucidate its precise mechanism of action.

[Click to download full resolution via product page](#)

Figure 3: Potential Signaling Pathways Modulated by **3-(3-Chlorophenoxy)azetidine**.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The synthesis and handling of this compound should be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities described are based on predictions from related compounds and require experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 868833-95-8|3-(3-Chlorophenoxy)azetidine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-(3-chlorophenoxy)azetidine hydrochloride (C9H10ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Azetidines Kill Multidrug-Resistant *Mycobacterium tuberculosis* without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | MDPI [mdpi.com]
- 10. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(3-Chlorophenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358438#3-3-chlorophenoxy-azetidine-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com